molecular formula C6H3ClF3NO B14849960 3-Chloro-5-(trifluoromethyl)pyridin-4-OL

3-Chloro-5-(trifluoromethyl)pyridin-4-OL

Cat. No.: B14849960
M. Wt: 197.54 g/mol
InChI Key: WZEJDBWPCLWGKB-UHFFFAOYSA-N
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Description

3-Chloro-5-(trifluoromethyl)pyridin-4-OL is a fluorinated pyridine derivative. This compound is characterized by the presence of a chlorine atom, a trifluoromethyl group, and a hydroxyl group attached to a pyridine ring. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Chloro-5-(trifluoromethyl)pyridin-4-OL can be synthesized through several methods. One common approach involves the reaction of 2-hydroxy-3-chloropyridine with trifluoromethyl ketone under alkaline conditions. The reaction requires careful control of temperature and pH to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process typically includes steps such as purification and crystallization to obtain the final product in a solid form suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-(trifluoromethyl)pyridin-4-OL undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include alkyl halides, chlorinating agents, and oxidizing or reducing agents. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce ketones or alcohols .

Mechanism of Action

The mechanism by which 3-Chloro-5-(trifluoromethyl)pyridin-4-OL exerts its effects is not fully understood. it is believed that the compound interacts with specific molecular targets and pathways, potentially affecting various biological processes. The presence of the trifluoromethyl group and the pyridine ring is thought to play a crucial role in its biological activity .

Comparison with Similar Compounds

Similar Compounds

Several compounds are structurally similar to 3-Chloro-5-(trifluoromethyl)pyridin-4-OL, including:

Uniqueness

What sets this compound apart from these similar compounds is the presence of the hydroxyl group at the 4-position of the pyridine ring. This functional group imparts unique chemical reactivity and physical properties, making it particularly valuable in specific applications .

Properties

Molecular Formula

C6H3ClF3NO

Molecular Weight

197.54 g/mol

IUPAC Name

3-chloro-5-(trifluoromethyl)-1H-pyridin-4-one

InChI

InChI=1S/C6H3ClF3NO/c7-4-2-11-1-3(5(4)12)6(8,9)10/h1-2H,(H,11,12)

InChI Key

WZEJDBWPCLWGKB-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=O)C(=CN1)Cl)C(F)(F)F

Origin of Product

United States

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